molecular formula C12H11N3O2 B11773350 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11773350
M. Wt: 229.23 g/mol
InChI Key: HDOLSGWRZPHDCP-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidinone ring The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the pyrrolidinone ring is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the reaction of benzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a suitable pyrrolidinone precursor under specific conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyrrolidinone-containing molecules. Examples are:

Uniqueness

What sets 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one apart is its combined structural features of both the oxadiazole and pyrrolidinone rings, which may confer unique biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11N3O2/c16-10-6-9(7-13-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)

InChI Key

HDOLSGWRZPHDCP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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